An In-depth Technical Guide to N,N'-Diphenylformamidine
An In-depth Technical Guide to N,N'-Diphenylformamidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,N'-Diphenylformamidine, a versatile chemical compound with applications in organic synthesis and as an intermediate for various functional molecules. This document details its chemical and physical properties, experimental protocols for its synthesis, and its known biological relevance.
Chemical and Physical Properties
N,N'-Diphenylformamidine, with the CAS number 622-15-1 , is an organic compound belonging to the amidine family.[1][2][3] At room temperature, it presents as a white to off-white or yellowish crystalline solid.[1] It is generally stable under normal temperature and pressure conditions.[1]
Table 1: Physicochemical Properties of N,N'-Diphenylformamidine
| Property | Value | Source(s) |
| CAS Number | 622-15-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₃H₁₂N₂ | [1][2][3] |
| Molecular Weight | 196.25 g/mol | [2][4] |
| Appearance | White to off-white/yellowish crystalline powder/crystals | [1] |
| Melting Point | 136-139 °C (lit.)[4][5], 143 °C[2] | [2][4][5] |
| Boiling Point | 163 - 167 °C at 0.2 torr | [2] |
| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., ethanol, dimethylformamide) | [1][2] |
| pKa | 7.40[2], 7.70 (Predicted)[1] | [1][2] |
| Storage Temperature | 2-8°C | [1][4] |
Table 2: Spectroscopic and Computational Data for N,N'-Diphenylformamidine
| Data Type | Key Identifiers / Notes | Source(s) |
| InChI | 1S/C13H12N2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-11H,(H,14,15) | [4] |
| InChIKey | ZQUVDXMUKIVNOW-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=CC=C(C=C1)NC=NC2=CC=CC=C2 | [1] |
| ¹H NMR | Spectrum available in CDCl₃ | [7][8] |
| Mass Spectrum (GC) | Spectrum available | [9] |
| Infrared (FTIR) | Spectra available | [10] |
| Topological Polar Surface Area | 24.4 Ų | [1] |
| Rotatable Bond Count | 3 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of N,N'-Diphenylformamidine are crucial for its application in research and development. Two common synthetic routes are described below.
2.1. Synthesis via Condensation of Formamide with Diphenylamine
This method is a common laboratory-scale preparation.
-
Reaction Principle : The synthesis involves the condensation reaction between formamide and diphenylamine under acidic conditions, typically using a strong acid like concentrated hydrochloric acid as a catalyst.[1]
-
Procedure :
-
Combine formamide and diphenylamine in a reaction vessel.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture under reflux to drive the reaction to completion.[1]
-
Upon cooling, the product, N,N'-Diphenylformamidine hydrochloride, will precipitate.
-
The crude product is collected by filtration.
-
Purification is achieved through crystallization or recrystallization from a suitable solvent.[1] The free base can be obtained by neutralization.
-
2.2. Synthesis from Sodium Formate and Aniline
This method provides an alternative route to N,N'-diarylformamidines.
-
Reaction Principle : This synthesis involves the reaction of finely powdered anhydrous sodium formate with an amine hydrochloride in the presence of an excess of the corresponding amine, which also acts as the solvent.[11]
-
Procedure :
-
Mix finely powdered anhydrous sodium formate with an equal weight of aniline hydrochloride and five times the weight of aniline in a reaction flask.[11]
-
Heat the mixture under reflux for approximately 15 minutes.[11]
-
Cool the reaction mixture.
-
Acidify the cooled mixture with 2N hydrochloric acid, causing the N,N'-Diphenylformamidine hydrochloride to separate as a crystalline mass.[11]
-
Collect the product by filtration and wash with a small amount of dilute hydrochloric acid.[11]
-
The product can be further purified by recrystallization from dilute aqueous hydrochloric acid or converted to the free base.[11]
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of N,N'-Diphenylformamidine.
Caption: N,N'-Diphenylformamidine as a versatile intermediate in synthesis.
Biological Activity and Applications
While N,N'-Diphenylformamidine itself is not primarily known for direct biological activity, the broader class of formamidines has been investigated for various biological effects. For instance, some formamidines are utilized as acaricides and insecticides.[12] The primary role of N,N'-Diphenylformamidine in a biological context is as a key intermediate in the synthesis of more complex, biologically active molecules.
-
Synthesis of Bioactive Molecules : It is used in the microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones, which are of interest in medicinal chemistry.[5]
-
Precursor for Dyes : N,N'-Diphenylformamidine serves as a precursor in the preparation of monomethine dyes and polyfluoro benzoxazole polymethine dyes, which can be used as fluorescent labels for biomolecules.[5]
-
Antibacterial and Antioxidant Research : Although not a direct property of the title compound, complexes derived from N,N'-diarylformamidines, such as dithiocarbamate complexes, have demonstrated moderate to good antibacterial activities against several Gram-negative bacteria and have shown antioxidant properties.[13]
No specific signaling pathways directly modulated by N,N'-Diphenylformamidine have been prominently reported in the literature. Its significance in drug development is primarily as a versatile building block for constructing larger, more complex molecules with potential therapeutic activities.
References
- 1. Page loading... [wap.guidechem.com]
- 2. N,N'-Diphenylformamidine(622-15-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. N,N′-二苯甲脒 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. N,N'-Diphenylformamidine | 622-15-1 [chemicalbook.com]
- 6. N,N′-ジフェニルホルムアミジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. rsc.org [rsc.org]
- 11. 199. A new synthesis of NN′-diarylformamidines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. Chemistry, biological activity, and uses of formamidine pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
